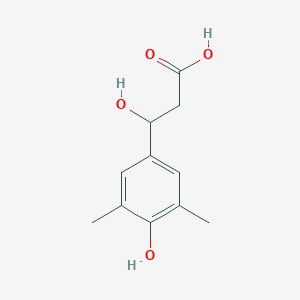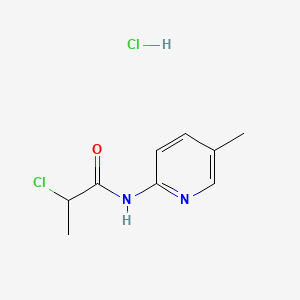
1-(2-Bromoethyl)-3-tert-butylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3-tert-butylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where a bromine atom is attached to an ethyl group, which is further connected to the benzene ring at the 1-position Additionally, a tert-butyl group is attached to the benzene ring at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-tert-butylstyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity compounds.
化学反应分析
Types of Reactions: 1-(2-Bromoethyl)-3-tert-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of 1-(2-hydroxyethyl)-3-tert-butylbenzene or 1-(2-cyanoethyl)-3-tert-butylbenzene.
Elimination Reactions: Formation of 3-tert-butylstyrene.
Oxidation: Formation of 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
科学研究应用
1-(2-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-3-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
1-(2-Bromoethyl)benzene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
3-tert-Butylstyrene: Lacks the bromine atom, making it less versatile in nucleophilic substitution reactions.
1-(2-Bromoethyl)-4-tert-butylbenzene: Similar structure but with the tert-butyl group at the 4-position, affecting its reactivity and steric properties.
Uniqueness: 1-(2-Bromoethyl)-3-tert-butylbenzene is unique due to the combination of the bromine atom and the tert-butyl group, which provides a balance of reactivity and steric hindrance. This makes it a valuable intermediate for synthesizing a wide range of compounds with specific properties.
属性
分子式 |
C12H17Br |
|---|---|
分子量 |
241.17 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9H,7-8H2,1-3H3 |
InChI 键 |
YPLUFTNWGUQBQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC(=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
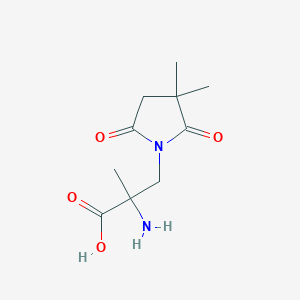

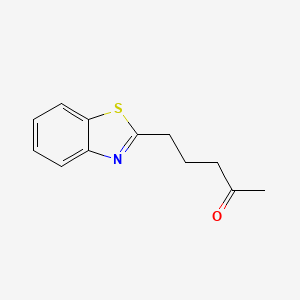

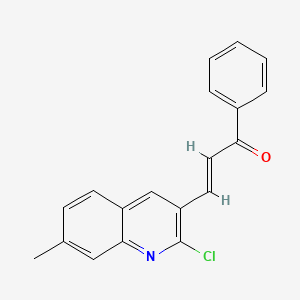
![4-Bromo-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558483.png)
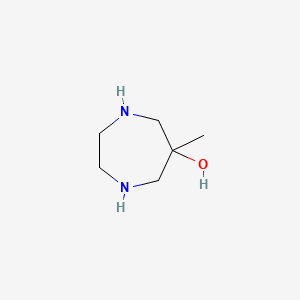
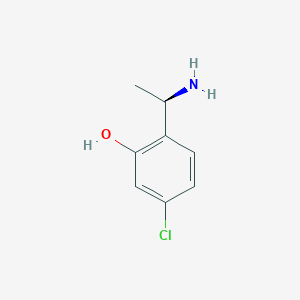
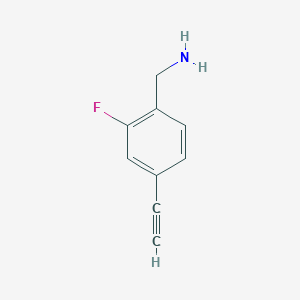
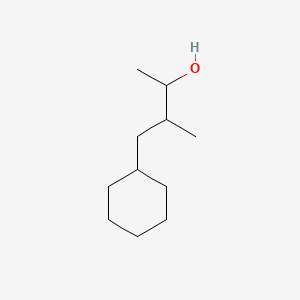
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
